

Application Notes and Protocols for Labeling Antibodies with ATTO 465 Maleimide

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

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This document provides a comprehensive guide for the covalent labeling of antibodies with **ATTO 465 maleimide**. ATTO 465 is a fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and a large Stokes shift, making it an excellent choice for various fluorescence-based applications.^{[1][2][3][4]} The maleimide functional group facilitates a specific reaction with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies, forming a stable thioether bond.^[5] This protocol outlines the necessary reagents, a detailed step-by-step procedure for antibody preparation, the labeling reaction, and the purification of the final conjugate, along with troubleshooting advice.

Quantitative Data Summary

The following tables summarize the key optical and physical properties of ATTO 465 and the recommended reaction conditions for successful antibody conjugation.

Table 1: Physicochemical Properties of **ATTO 465 Maleimide**

Property	Value	Reference
Molecular Weight (MW)	518 g/mol	
Excitation Wavelength (λ_{ex})	453 nm	
Emission Wavelength (λ_{em})	506 nm	
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	0.75	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Correction Factor (CF_{280})	0.54	
Storage Temperature	-20°C, protected from light and moisture	

Table 2: Recommended Reaction Parameters for Antibody Labeling

Parameter	Recommended Condition	Notes
Antibody Preparation		
Antibody Concentration	1 - 10 mg/mL	Higher concentrations (5-10 mg/mL) are optimal.
Buffer Composition	Amine-free and thiol-free buffers (e.g., PBS, HEPES)	Buffers like Tris or those containing glycine should be avoided.
Buffer pH	7.0 - 7.5	This pH range is optimal for the specific reaction between maleimides and thiols.
Optional Antibody Reduction		
Reducing Agent	TCEP or DTT	TCEP is often preferred as it does not need to be removed before labeling.
Molar Excess of Reducing Agent	10-fold molar excess	
Incubation Time	30-90 minutes at room temperature or 37°C	
Labeling Reaction		
Molar Excess of ATTO 465 Maleimide	1.3 to 20-fold molar excess over the antibody	The optimal ratio should be determined empirically. A 10:1 to 20:1 ratio is a common starting point.
Reaction Time	2 hours at room temperature or overnight at 4°C	
Purification		
Method	Size-exclusion chromatography (e.g., Sephadex G-25)	This method effectively separates the labeled antibody from unreacted dye.

Column Dimensions	1-2 cm diameter, 10-30 cm length
Elution Buffer	PBS or another suitable buffer

Experimental Protocols

Antibody Preparation

For successful labeling, it is crucial to prepare the antibody under optimal conditions. The antibody solution must be free of any amine-containing substances like Tris or glycine, and also free of other thiol-containing compounds.

Materials:

- Antibody to be labeled
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Desalting column (if using DTT)

Procedure:

- **Buffer Exchange:** If the antibody is in a buffer containing interfering substances, perform a buffer exchange into PBS (pH 7.2-7.4). This can be achieved by dialysis or using a desalting column.
- **Concentration Adjustment:** Adjust the antibody concentration to 1-10 mg/mL in PBS.
- **(Optional) Reduction of Disulfide Bonds:** To label cysteine residues involved in disulfide bonds, reduction is necessary.
 - Add a 10-fold molar excess of TCEP to the antibody solution.
 - Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding to the labeling step.

- If using DTT, it must be removed using a desalting column immediately before adding the maleimide dye to prevent it from reacting with the dye.

ATTO 465 Maleimide Stock Solution Preparation

Due to the susceptibility of the maleimide group to hydrolysis, the dye solution should be prepared immediately before use.

Materials:

- **ATTO 465 maleimide**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Allow the vial of **ATTO 465 maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.
- Dissolve the required amount of **ATTO 465 maleimide** in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Vortex briefly to ensure the dye is fully dissolved.

Antibody Labeling Reaction

The labeling reaction should be performed in a light-protected environment to prevent photobleaching of the dye.

Procedure:

- Add the freshly prepared **ATTO 465 maleimide** stock solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio may need to be determined empirically.
- Gently mix the reaction solution.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Antibody

Purification is necessary to remove any unreacted or hydrolyzed dye from the antibody-dye conjugate.

Materials:

- Size-exclusion chromatography column (e.g., Sephadex G-25)
- PBS (pH 7.2-7.4)

Procedure:

- Equilibrate the Sephadex G-25 column with PBS. The column bed volume should be at least 10 times the volume of the reaction mixture.
- Carefully apply the reaction mixture to the top of the column.
- Elute the labeled antibody with PBS. The labeled antibody, being larger, will elute first as a colored fraction. The smaller, unreacted dye molecules will elute later.
- Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, can be determined spectrophotometrically.

Procedure:

- Dilute the purified antibody-dye conjugate in PBS to a concentration where the absorbance is within the linear range of the spectrophotometer.
- Measure the absorbance of the conjugate at 280 nm (A_{280}) and at the maximum absorbance wavelength of ATTO 465, which is 453 nm (A_{453}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - Dye Concentration (M) = A_{453} / ϵ_{453} (where ϵ_{453} is $75,000 \text{ M}^{-1} \text{ cm}^{-1}$)

- Calculate the corrected protein concentration. The dye also absorbs light at 280 nm, so a correction factor must be applied:
 - $\text{Corrected } A_{280} = A_{280} - (A_{453} \times \text{CF}_{280})$ (where CF_{280} for ATTO 465 is 0.54)
 - $\text{Protein Concentration (M)} = \text{Corrected } A_{280} / \epsilon_{280}$ (where ϵ_{280} for a typical IgG is $\sim 210,000 \text{ M}^{-1} \text{ cm}^{-1}$)
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

An optimal DOL for most applications is between 2 and 10.

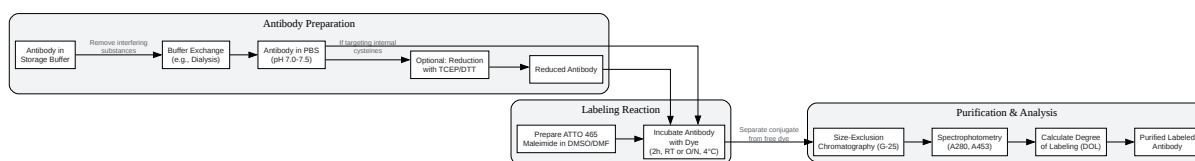
Storage of the Labeled Antibody

Proper storage is essential for maintaining the stability of the conjugate.

Procedure:

- Store the labeled antibody under the same conditions as the unlabeled antibody, typically at 2-8°C in the dark. For long-term storage, it can be stored at -20°C. The addition of a stabilizer like BSA and a preservative like sodium azide may be considered.

Visualizations



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Caption: Experimental workflow for labeling antibodies with **ATTO 465 maleimide**.

Troubleshooting

Table 3: Common Problems and Solutions

Problem	Possible Cause	Suggested Solution
Low or No Labeling	Buffer contains primary amines (e.g., Tris) or thiols.	Perform buffer exchange into an appropriate buffer like PBS.
ATTO 465 maleimide was hydrolyzed.	Prepare the dye solution immediately before use.	
Insufficient free thiols on the antibody.	Perform the optional reduction step to generate free thiols.	
Antibody Precipitation	Over-labeling of the antibody, leading to decreased solubility.	Reduce the molar excess of ATTO 465 maleimide in the labeling reaction.
Low Fluorescence Signal	Over-labeling can cause self-quenching of the fluorophore.	Decrease the dye-to-antibody ratio to achieve a DOL within the optimal range (2-10).
Sub-optimal degree of labeling.	Optimize the labeling reaction to increase the DOL if it is too low.	

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